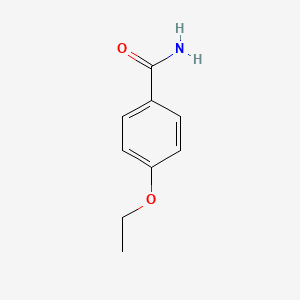4-Ethoxybenzamide
CAS No.: 27043-22-7
Cat. No.: VC8464360
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27043-22-7 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 4-ethoxybenzamide |
| Standard InChI | InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |
| Standard InChI Key | AZEIRPAUJXANCS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)N |
| Melting Point | 209.0 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
4-Ethoxybenzamide has the molecular formula and a molecular weight of 165.189 g/mol . Its structure consists of a benzamide core (a benzene ring linked to a carboxamide group) with an ethoxy (-OCHCH) substituent at the para position relative to the amide group. The compound’s IUPAC name is 4-ethoxybenzenecarboxamide.
Synthesis and Industrial Production
Conventional Synthetic Methods
Early synthesis routes for 4-ethoxybenzamide involved salicylamide and monobromoethane in alkaline ethanol solutions under pressurized conditions. These methods required organic solvents like 95% ethanol and catalysts such as benzyl triethylamine chloride, resulting in complex purification steps and moderate yields .
Advanced Solvent-Free Synthesis
A patent-pending method (CN102675143A) revolutionized production by eliminating organic solvents. This approach uses salicylamide and ethyl sulfate in a sodium hydroxide solution, proceeding via three temperature-controlled phases:
-
Induction Phase: 50–55°C for 1–1.5 hours.
-
Main Reaction: 55–65°C for 2.5–3 hours.
Table 1: Synthesis Conditions and Outcomes
| Parameter | Value/Description | Source |
|---|---|---|
| Reactants | Salicylamide, ethyl sulfate, NaOH | |
| Temperature Range | 50–80°C | |
| Reaction Time | 4.5–6 hours | |
| Yield | 68–98% | |
| Purity (UV Spectrophotometry) | 98.1% |
This method achieves a yield exceeding 98% and complies with the 2006 Chinese National Drug Standards, making it viable for pharmaceutical manufacturing .
Physicochemical Properties
Thermal and Physical Constants
4-Ethoxybenzamide exhibits a melting point of 208–210°C and a boiling point of 307.7±15.0°C at 760 mmHg. Its density is 1.1±0.1 g/cm³, and the flash point is 159.0±16.7°C, indicating moderate thermal stability .
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 208–210°C | |
| Boiling Point | 307.7±15.0°C | |
| Density | 1.1±0.1 g/cm³ | |
| Flash Point | 159.0±16.7°C | |
| Solubility | Low in water; soluble in polar organic solvents |
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1650 cm (amide C=O stretch) and 1240 cm (C-O-C ether stretch) .
Industrial and Regulatory Considerations
Regulatory Compliance
Industrial production methods adhere to the 2006 Chinese National Drug Standards, ensuring purity ≥98% and absence of toxic solvents .
Future Research Directions
-
Pharmacological Studies: Investigate analgesic or anti-inflammatory properties.
-
Environmental Impact: Assess biodegradation and ecotoxicity.
-
Synthetic Optimization: Explore catalytic methods to reduce reaction times.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume